molecular formula C19H17N5O4S4 B15102718 Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B15102718
M. Wt: 507.6 g/mol
InChI Key: HLDNSSSKRPOUEP-UHFFFAOYSA-N
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Description

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the reaction of hydrazine with carboxylic acids or their derivatives.

    Thiazole Ring Formation: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the synthesized intermediates through nucleophilic substitution reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic rings can contribute to the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in microbial or cancer cell metabolism.

    Pathways: The compound may interfere with key biochemical pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17N5O4S4

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-[2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H17N5O4S4/c1-2-27-16(26)7-11-8-29-17(20-11)22-14(25)9-30-18-24-23-15(28-18)10-31-19-21-12-5-3-4-6-13(12)32-19/h3-6,8H,2,7,9-10H2,1H3,(H,20,22,25)

InChI Key

HLDNSSSKRPOUEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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